

Application Notes and Protocols for the Analytical Detection of GB-6

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Compound of Interest

Compound Name: GB-6

Cat. No.: B15138115

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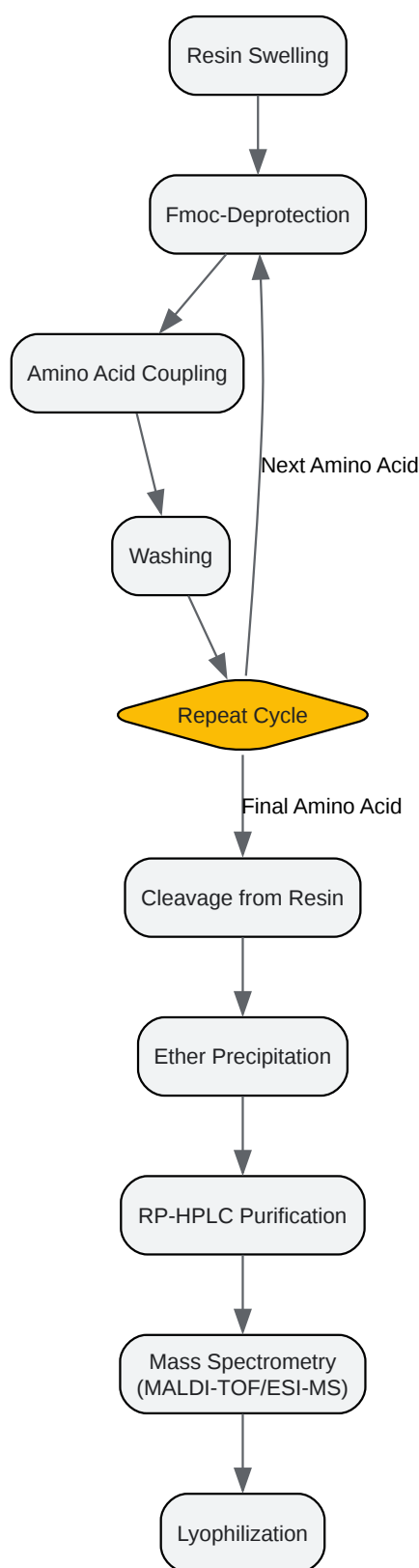
Introduction

GB-6 is a novel, six-amino acid linear peptide that acts as an agonist for the Gastrin-Releasing Peptide Receptor (GRPR). Its sequence is Gln-5-Htp- β -Ala-Nva-Gly-His-NH₂.^[1] GRPR is a G-protein coupled receptor that is overexpressed in a variety of human cancers, including pancreatic, colorectal, prostate, and breast cancer, making it a valuable biomarker for targeted cancer imaging and therapy.^[2] **GB-6**, a bombesin (BBN) analog, has been developed to exhibit improved metabolic stability in vivo compared to native bombesin, enhancing its potential for clinical applications.^[2] When labeled with near-infrared (NIR) fluorescent dyes or radionuclides, **GB-6** serves as a high-contrast imaging probe for the detection of GRPR-positive tumors. These application notes provide detailed methodologies for the synthesis, purification, quantification, and functional characterization of **GB-6**.

GRPR Signaling Pathway

Activation of the Gastrin-Releasing Peptide Receptor (GRPR) by agonists such as **GB-6** initiates a cascade of intracellular signaling events primarily through G α_q and G $\alpha_{12/13}$ proteins. This activation leads to the stimulation of downstream pathways, including the PLC- β /PKC and Rho/ROCK pathways, which in turn regulate cellular processes such as proliferation, migration, and survival. Understanding this pathway is crucial for the development of GRPR-targeted therapeutics.





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References

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- 2. GRPR-targeted SPECT imaging using a novel bombesin-based peptide for colorectal cancer detection - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
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